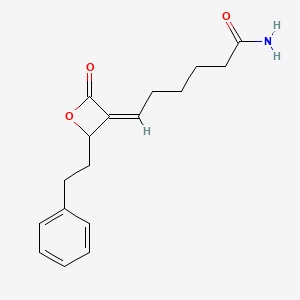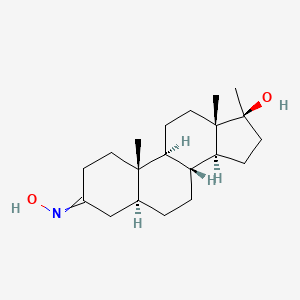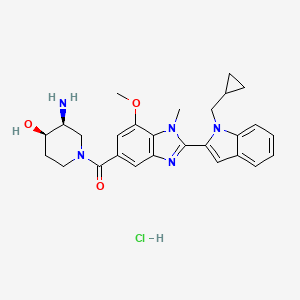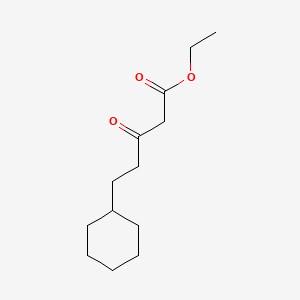![molecular formula C36H34BaCl2N6O10S2 B593373 barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate CAS No. 129212-14-2](/img/structure/B593373.png)
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate is a complex organic compound that belongs to the class of monoazo pigments. These pigments are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its application as a coloring agent in cosmetics, paints, coatings, textiles, and other products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate typically involves the diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid followed by coupling with 1-(((2-methylphenyl)amino)carbonyl)-2-oxopropyl. The resulting azo compound is then treated with barium chloride to form the barium salt. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain the desired pigment quality .
化学反応の分析
Types of Reactions
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a standard pigment in analytical chemistry for studying azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a coloring agent in cosmetics, paints, coatings, textiles, and food packaging.
作用機序
The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, leading to different biological effects. The sulfonic acid group enhances the compound’s solubility and interaction with biological molecules .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Another monoazo pigment with similar applications.
Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate: Used in similar industrial applications but differs in its chemical structure and properties.
Uniqueness
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate is unique due to its specific combination of functional groups, which provide distinct chemical and physical properties. Its stability, vibrant color, and compatibility with various industrial applications make it a valuable compound in the field of pigments .
特性
CAS番号 |
129212-14-2 |
|---|---|
分子式 |
C36H34BaCl2N6O10S2 |
分子量 |
983.047 |
IUPAC名 |
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H18ClN3O5S.Ba/c2*1-10-6-4-5-7-14(10)20-18(24)17(12(3)23)22-21-15-8-11(2)13(19)9-16(15)28(25,26)27;/h2*4-9,17H,1-3H3,(H,20,24)(H,25,26,27);/q;;+2/p-2 |
InChIキー |
IIKPGPXYFMVVRJ-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)C)Cl)S(=O)(=O)[O-].CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)C)Cl)S(=O)(=O)[O-].[Ba+2] |
同義語 |
Benzenesulfonic acid, 5-chloro-4-methyl-2-[[1-[ [(2-methylphenyl)amino]carbonyl]-2-oxopropyl]azo] -, barium salt (2:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B593290.png)



![trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B593297.png)


![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)
![2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)


